Z-Asp-OMe DCHA

Vue d'ensemble

Description

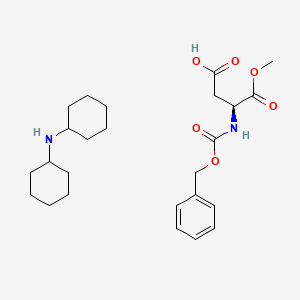

Z-Asp-OMe DCHA: (N-Cbz-L-aspartic acid α-methyl ester dicyclohexylamine) is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is commonly used in peptide synthesis as a building block due to its stability and ability to inhibit unnecessary chemical reactions during synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Z-Asp-OMe DCHA begins with N-Carbobenzyloxy-L-aspartic acid and methanol.

Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Structural Features and Reactivity

Z-Asp-OMe DCHA consists of:

-

Z-group (benzyloxycarbonyl) : Protects the α-amino group.

-

Methyl ester : Protects the α-carboxyl group.

-

β-carboxylic acid : Free for conjugation or further modification.

-

Dicyclohexylamine (DCHA) : Counterion for solubility and stabilization .

Z-Group Removal

The Z-group is cleaved under:

-

Hydrogenolysis : H₂/Pd-C in solvents like methanol or ethyl acetate, yielding aspartic acid methyl ester and benzyl alcohol .

-

Acidic cleavage : HBr in acetic acid or TFA, producing the corresponding ammonium salt .

Methyl Ester Hydrolysis

The α-methyl ester is hydrolyzed under:

-

Basic conditions : NaOH or LiOH in aqueous THF/MeOH, forming Z-Asp-OH.

Risk : Base-catalyzed racemization via oxazol-5(4H)-one intermediates . -

Enzymatic methods : Lipases or esterases for enantioselective hydrolysis (limited industrial use) .

Peptide Coupling

After deprotection, the α-amino group participates in peptide bond formation:

-

Activation : DCC/HOBt or EDC/HOAt in DMF or CH₂Cl₂.

-

Coupling : Reacts with C-terminal-activated amino acids (e.g., as mixed carbonates or active esters) .

Side Reactions and Racemization

-

Azlactone formation : Base-induced cyclization of activated Z-Asp-OMe leads to racemization at the α-carbon .

-

Mitigation : Use low temperatures (<0°C) and non-basic coupling agents .

Comparative Reaction Data

Role of DCHA Counterion

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of Z-Asp-OMe DCHA is in peptide synthesis. The compound serves as a protecting group for the amino acid aspartic acid during the solid-phase peptide synthesis process. The benzyloxycarbonyl (Z) group protects the amino functionality, allowing for selective reactions without interference from other functional groups.

Table 1: Role of this compound in Peptide Synthesis

| Application Area | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Used as a protected form of aspartic acid to facilitate peptide assembly. |

| Selective Reactions | Enables coupling reactions while preventing unwanted side reactions. |

| Stability in Synthesis | Provides stability during the synthesis process, enhancing yield. |

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Research indicates that derivatives of aspartic acid can exhibit inhibitory effects on various biological pathways, making them candidates for drug development.

Case Study: Inhibition of Lymphocyte Transformation

A study highlighted the inhibitory activity of dipeptides derived from aspartic acid on PHA-induced lymphocyte transformation, suggesting potential applications in immunotherapy . The findings indicate that modifications to the aspartic acid structure can enhance biological activity.

Development of Bioactive Compounds

The compound has been utilized in the development of bioactive compounds that target specific biological pathways. For instance, this compound derivatives have shown promise in enhancing the efficacy of certain anti-inflammatory agents.

Table 2: Bioactive Compound Development Using this compound

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Anti-inflammatory Agents | Enhanced efficacy against inflammatory conditions | |

| Immunomodulatory Compounds | Modulation of immune responses |

Chemical Properties and Safety

This compound exhibits specific chemical properties that make it suitable for laboratory use. However, safety considerations are paramount due to its classification as harmful if swallowed or inhaled and capable of causing serious eye damage .

Table 3: Safety Classification of this compound

| Hazard Class | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Eye Damage | Causes serious eye damage (H318) |

| Inhalation Hazard | Harmful if inhaled (H332) |

Mécanisme D'action

Mechanism of Action: Z-Asp-OMe DCHA exerts its effects by participating in peptide coupling reactions. The ester group of the compound reacts with amino groups of other amino acids to form peptide bonds. This reaction is facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of other amino acids in peptide synthesis. The compound acts as a protecting group, preventing unwanted side reactions and ensuring the formation of the desired peptide bonds .

Comparaison Avec Des Composés Similaires

Z-Asp-OMe: N-Cbz-L-aspartic acid α-methyl ester.

Z-Asp(OMe)-OH: N-Cbz-L-aspartic acid methyl ester.

Z-ASP(OME)-OH: N-Cbz-L-aspartic acid 4-tert-butyl ester.

Uniqueness: Z-Asp-OMe DCHA is unique due to its dicyclohexylamine salt form, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in peptide synthesis where stability and solubility are crucial .

Activité Biologique

Z-Asp-OMe DCHA (Z-Aspartic acid methyl ester DCHA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a methyl ester group attached to the aspartic acid backbone. The compound's structure can be represented as follows:

This compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes. For instance, studies have shown that this compound can influence neurotransmitter release by modulating glutamate receptors, which are critical in synaptic transmission and plasticity .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research has demonstrated that this compound has neuroprotective effects in models of neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .

3. Anti-inflammatory Properties

The compound has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neurons from apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .

Case Study 2: Inhibition of Inflammatory Response

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODDUFBZPMVOHC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744107 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19720-12-8 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.